![molecular formula C23H20ClNOS B2910677 3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone CAS No. 866049-16-3](/img/structure/B2910677.png)
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone
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Description
3-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone (4-CPMPPA) is a novel compound synthesized by the condensation of 4-chlorophenylsulfanylmethyl chloride and 4-methylphenylphenylacetone. This compound has attracted a great deal of attention in the scientific community due to its unique properties and potential applications.
Scientific Research Applications
Antimicrobial Activity
Compounds with similar structures have been analyzed for their structure-activity relationship (SAR) in antimicrobial activities. Changes in certain groups within the molecule did not significantly affect antimicrobial activity, suggesting that your compound may also have potential as an antimicrobial agent .
Antiviral Activity
Substituted aryl derivatives have shown inhibitory activity against certain viruses. The presence of a 4-chlorophenyl group, as in your compound, was associated with higher antiviral activity compared to unsubstituted phenyl rings .
Synthesis of Pyrazoles
Related compounds have been used as starting materials in the synthesis of pyrazoles, which are important in pharmaceutical research for their potential therapeutic properties .
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated cytotoxicity against human tumor cell lines. While your compound is not a thiazole, the presence of a sulfanyl group could suggest potential antitumor applications .
properties
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNOS/c1-16-7-11-19(12-8-16)25-22(17-5-3-2-4-6-17)21(23(25)26)15-27-20-13-9-18(24)10-14-20/h2-14,21-22H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAZGUIFODBXBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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